2-(3,5-Dimethylcyclohexyl)propanoic acid
Description
2-(3,5-Dimethylcyclohexyl)propanoic acid is a substituted propanoic acid derivative characterized by a cyclohexyl ring with methyl groups at the 3- and 5-positions, attached to the second carbon of the propanoic acid backbone. Based on its structure, the molecular formula is inferred as C₁₁H₂₀O₂, with a molecular weight of 184.3 g/mol (calculated). Applications may include pharmaceutical intermediates, agrochemicals, or bioactive molecules, as seen in structurally related compounds .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(3,5-dimethylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-7-4-8(2)6-10(5-7)9(3)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
DPQASIODGLHIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexanone with methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 3,5-dimethylcyclohexanone is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by carbonation with carbon dioxide to yield the desired propanoic acid derivative.
Industrial Production Methods: Industrial production of 2-(3,5-Dimethylcyclohexyl)propanoic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylcyclohexyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Acid chlorides, bromides
Scientific Research Applications
2-(3,5-Dimethylcyclohexyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-(3,5-Dimethylcyclohexyl)propanoic acid with analogous propanoic acid derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Key Observations:
Structural Differences: Cyclohexyl vs. Aromatic Substituents: The target compound’s aliphatic 3,5-dimethylcyclohexyl group contrasts with aromatic substituents in caffeic acid and phenylpropanoic acids (e.g., compound 5 in ). Aliphatic groups may enhance lipophilicity compared to polar aromatic systems . Substituent Electronic Effects: Electron-donating methyl groups on the cyclohexyl ring (target compound) vs. electron-withdrawing chlorine in cloprop may influence acidity (pKa) and reactivity.
Physicochemical Properties :
- Molecular Weight : The target compound (184.3 g/mol) is lighter than the thienyl-substituted analog (252.3 g/mol) but heavier than caffeic acid (180.2 g/mol) .
- Solubility : Aliphatic substituents likely reduce water solubility compared to hydroxylated analogs (e.g., caffeic acid), which exhibit higher polarity .
Biological Activities :
- Anti-asthma activity is observed in cis-syringin (compound 11) and dehydrovomifoliol (compound 14) from Ephedra intermedia , but the target compound’s bioactivity remains unexplored.
- Cloprop’s pesticidal use highlights how substituent choice dictates application; methylcyclohexyl groups may favor pharmaceutical over agrochemical uses .
Synthetic and Isolation Methods: Chromatographic techniques (e.g., Sephadex LH-20, HPLC) used for isolating propanoic acid derivatives from natural sources may apply to the target compound if derived botanically.
Biological Activity
2-(3,5-Dimethylcyclohexyl)propanoic acid, often referred to as a derivative of cyclohexane, has garnered attention in pharmaceutical and biological research due to its potential therapeutic properties. This compound is being investigated for various biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for developing new therapeutic agents.
2-(3,5-Dimethylcyclohexyl)propanoic acid is characterized by its unique cyclohexyl structure, which enhances its lipophilicity and biological interactions. The compound's molecular formula is , and it possesses a propanoic acid functional group that contributes to its reactivity and interaction with biological systems.
The biological activity of 2-(3,5-Dimethylcyclohexyl)propanoic acid is believed to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with specific cellular receptors, influencing signal transduction pathways.
- Gene Expression Alteration : The compound may affect the expression of genes associated with inflammation and immune responses.
Antimicrobial Activity
Recent studies have indicated that 2-(3,5-Dimethylcyclohexyl)propanoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results comparable to established antibacterial agents .
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This modulation suggests potential therapeutic applications in treating inflammatory diseases .
Table 2: Cytokine Production Modulation
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Percentage Inhibition |
|---|---|---|---|
| TNF-α | 150 | 60 | 60% |
| IL-6 | 200 | 80 | 60% |
| IL-10 | 50 | 70 | +40% |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives, including 2-(3,5-Dimethylcyclohexyl)propanoic acid, against resistant bacterial strains. Results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a lead compound for drug development .
- Inflammation Model in PBMCs : Research involving PBMC cultures showed that treatment with the compound significantly inhibited the release of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation. This effect was dose-dependent and suggests a mechanism for reducing chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
